molecular formula C14H16N4O4 B12833369 N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B12833369
M. Wt: 304.30 g/mol
InChI Key: CHOUSRKHZQVEJB-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the 1,2,4-Oxadiazole Ring: This involves the reaction of a nitrile oxide with a nitrile compound under basic conditions.

    Coupling Reactions: The benzo[d][1,3]dioxole moiety is then coupled with the oxadiazole ring through a series of condensation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Introduction of the Methylamino Group: This step involves the alkylation of an amine with a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the oxadiazole ring, potentially leading to open-chain derivatives.

    Substitution: Substituted carboxamide derivatives.

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe in the study of biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-aminoethyl)-1,2,4-oxadiazole-5-carboxamide
  • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(dimethylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(methylamino)ethyl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H16N4O4

Molecular Weight

304.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[2-(methylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C14H16N4O4/c1-15-5-4-12-17-14(22-18-12)13(19)16-7-9-2-3-10-11(6-9)21-8-20-10/h2-3,6,15H,4-5,7-8H2,1H3,(H,16,19)

InChI Key

CHOUSRKHZQVEJB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NOC(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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